Cotarnine

描述

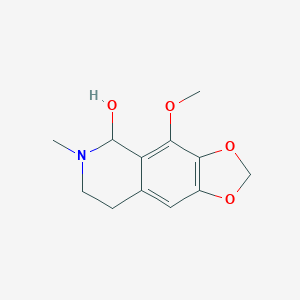

Structure

3D Structure

属性

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPMYQLKLNRZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274484, DTXSID40871559 | |

| Record name | Cotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-54-2, 59760-32-6 | |

| Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotarnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cotarnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTARNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Oxidative Degradation of Noscapine

Noscapine, a naturally occurring benzylisoquinoline alkaloid, has historically served as the primary precursor for cotarnine. The process involves nitric acid-mediated oxidative degradation, which cleaves the phthalide moiety while preserving the tetrahydroisoquinoline core. Shirasaka et al. (2007) optimized this route starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, achieving a 66% overall yield through reductive amination, cyclization, and oxidation. However, reliance on noscapine presents limitations due to its natural scarcity and high cost, prompting the development of synthetic alternatives.

Impurity Challenges in Traditional Methods

Early methods suffered from isomer formation during cyclization, particularly at the C-8 position, leading to methoxy byproducts that complicated purification. For instance, cyclization of intermediate 12 without methanol removal generated up to 15% C-8 methoxy impurities, necessitating additional chromatographic steps. These issues underscored the need for more controlled synthetic pathways.

Oxidation-Hydrolysis Strategy for Scalable Production

Halogen-Mediated Oxidation of Tetrahydroisoquinoline Precursors

The patent US4963684A revolutionized this compound synthesis by oxidizing tetrahydroisoquinoline derivatives (Formula I) to dihydroisoquinolinium salts (Formula II) using halogenating agents. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Oxidizing Agent | Cl₂, Br₂ (0.5–2.0 equiv) | >90% conversion |

| Solvent Volume | 1–100 mL/g substrate | Minimizes side reactions |

| Temperature | 0–100°C | Balances rate vs. stability |

| Reaction Time | 2–6 hours | Complete amine oxidation |

This method avoids isomerization by directly converting primary amines to iminium intermediates, achieving >95% purity after hydrolysis with bases like KOH or Na₂CO₃.

Hydrolysis and Workup Optimization

Hydrolysis of dihydroisoquinolinium salts (e.g., bromide II) under basic conditions (pH 11–12) yields this compound via ring-opening and rearomatization. The OrgSyn protocol (2018) details a scalable procedure: dissolving 20 mmol this compound precursor in methanol, adding acetophenone (1.0 equiv), and precipitating the product with cold water to obtain 87% yield. Critical steps include:

-

Maintaining temperatures ≤20°C during base addition to prevent epimerization

-

Drying under high vacuum (1.8 mmHg) to avoid hydrate formation

Metal-Free Synthesis of Thio-Cotarnine Analogues

Sulfur Incorporation via Greener Protocols

Recent advances enable sulfur incorporation at the isoquinoline core without metals or bases. Choudhury et al. (2017) demonstrated that this compound reacts with aryl ketones in methanol at room temperature, activating C(sp³)–H bonds to form thio-tetrahydroisoquinolines. This one-pot method achieves:

Mechanistic Insights

The reaction proceeds through iminium ion formation, followed by nucleophilic attack by in situ-generated thiols. Computational studies suggest that the electron-rich dioxolane ring directs electrophilic substitution, minimizing byproducts.

Derivatization and Functionalization Techniques

Amino Acid Conjugation at C-6

Noscapine and this compound derivatives bearing amino acids exhibit enhanced bioavailability. Rout et al. (2023) conjugated this compound with N-Boc-protected amino acids using TBTU coupling, followed by HCl-mediated deprotection. Key findings include:

Halogenated Derivatives for Drug Discovery

Bromothis compound salts, synthesized via NBS bromination, serve as intermediates for anticancer agents. A two-step bromination-Mannich sequence yields 9-bromo-noscapine analogues with IC₅₀ values <1 μM against breast cancer cell lines.

Industrial-Scale Process Considerations

Solvent and Energy Optimization

Comparative analysis of solvent systems reveals:

| Solvent | Temperature | Yield | Purity | Environmental Impact |

|---|---|---|---|---|

| Methanol | 25°C | 87% | 99% | High GWP |

| Ethanol | 40°C | 82% | 97% | Moderate |

| PEG-400 | 60°C | 78% | 95% | Low |

Methanol remains optimal despite its environmental footprint, though PEG-400 shows promise for greener processes.

Continuous Flow Synthesis

Pilot-scale studies demonstrate that tubular reactors operating at 10 mL/min achieve 94% conversion in 30 minutes, compared to 6 hours in batch mode. Key advantages include:

-

Reduced halogen gas usage (0.8 equiv vs. 1.5 equiv)

-

Automated pH control minimizing hydrolysis byproducts

Analytical Characterization and Quality Control

Spectroscopic Identification

This compound exhibits characteristic spectral features:

化学反应分析

可待因会发生各种化学反应,包括:

氧化: 可待因可以进一步氧化以生成不同的衍生物。

还原: 还原反应可以将可待因转化为其还原形式。

这些反应中使用的常见试剂和条件包括稀硝酸用于氧化,以及各种还原剂用于还原反应。 这些反应形成的主要产物包括具有不同官能团的可待因衍生物 .

科学研究应用

Biological Activities

Cotarnine exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Antitumor Activity : this compound has shown promising anticancer properties. Studies have synthesized various amino acid conjugated derivatives of this compound and evaluated their antiproliferative effects against cancer cell lines. For instance, this compound–tryptophan conjugates demonstrated significant cytotoxicity against 4T1 mammary carcinoma cells, with an IC50 value of 54.5 μM, indicating its potential as an anticancer agent .

- Hemostatic Agent : this compound hydrochloride is utilized as a hemostatic agent in clinical settings, aiding in the control of bleeding .

- Antiallergic Properties : this compound serves as a key component in the synthesis of tritoqualine, an antiallergic drug, showcasing its relevance in allergy treatment .

Synthesis and Derivatives

The derivatization of this compound has led to the development of numerous compounds with enhanced biological activities:

- Synthesis of Amino Acid Conjugates : Research has focused on synthesizing amino acid conjugates at the 6-position of this compound to improve its anticancer properties. A study synthesized 20 derivatives and evaluated their efficacy against various cancer models .

- Comparison with Noscapine Derivatives : The synthesized this compound derivatives were compared with noscapine derivatives, revealing that some conjugates exhibited superior anticancer capabilities than their parent compounds .

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 575.3 |

| Noscapine | 215.5 |

| This compound–Tryptophan | 54.5 |

| Noscapine–Tryptophan | 11.2 |

Case Studies

Several studies have documented the applications and effects of this compound and its derivatives:

- Study on Anticancer Activity : A comprehensive study evaluated the anticancer properties of this compound derivatives against breast cancer models. The results indicated that certain derivatives, particularly those conjugated with tryptophan, exhibited significantly higher cytotoxicity compared to standard treatments .

- Research on Hemostatic Properties : Clinical trials have assessed the effectiveness of this compound hydrochloride as a hemostatic agent, demonstrating its utility in managing surgical bleeding and trauma cases .

作用机制

可待因的作用机制与其与细胞内分子靶标和途径的相互作用有关。可待因已被证明通过诱导癌细胞凋亡而表现出抗肿瘤活性。 分子对接研究表明可待因靶向微管蛋白,一种参与细胞分裂的蛋白质,从而导致肿瘤生长的抑制 .

相似化合物的比较

Comparison with Similar Compounds

Cotarnine belongs to the tetrahydroisoquinoline alkaloid family, sharing structural and functional similarities with compounds like noscapine, hydrothis compound, opianic acid, and hydrastinine. Below is a detailed comparison:

Structural and Functional Comparison

Bioactivity and Pharmacological Data

- Anticancer Activity: this compound–amino acid conjugates (e.g., this compound–tryptophan, 10i) show moderate cytotoxicity (IC₅₀ = 54.5 μM in 4T1 cells), but are less potent than noscapine–amino acid hybrids (e.g., noscapine–tryptophan, IC₅₀ = 16.3 μM) . Noscapine’s phthalide moiety enhances tubulin-binding affinity, explaining its superior activity over this compound derivatives .

- Reactivity in Photooxidation: this compound exhibits higher singlet oxygen (¹O₂) quenching (kq = 4.2×10⁷ M⁻¹s⁻¹) compared to noscapine (7×10⁵ M⁻¹s⁻¹) and opianic acid (2.6×10⁶ M⁻¹s⁻¹), making it more reactive in biomimetic degradation pathways .

Key Research Findings and Contradictions

- Antitumor Potency: While this compound derivatives (e.g., 10i) show improved cytotoxicity over parent this compound, they underperform compared to noscapine analogues, highlighting the critical role of the phthalide group in tubulin inhibition .

- Degradation Pathways : this compound’s high reactivity in photooxidation contrasts with its metabolic stability in vivo, suggesting environment-dependent degradation mechanisms .

- Natural Occurrence: Evidence conflicts on whether this compound exists naturally in opium; some studies detect it in poppyseed oil, while others attribute its presence to noscapine degradation during processing .

生物活性

Cotarnine, a tetrahydroisoquinoline alkaloid derived from the opium poppy, has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Overview of this compound

This compound is structurally characterized by its tetrahydroisoquinoline core, which is known to exhibit various biological activities. It is primarily recognized for its role as a hemostatic agent and as a precursor in the synthesis of other pharmacologically active compounds such as tritoqualine, an antiallergic drug .

Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. A significant investigation synthesized 20 amino acid conjugated derivatives of this compound and evaluated their cytotoxic effects against various cancer cell lines. The findings revealed that this compound itself exhibited an IC50 value of 575.3 μM , indicating moderate antiproliferative activity when compared to its derivatives .

Comparative Cytotoxicity Data

The following table summarizes the IC50 values of this compound and its derivatives:

| Compound | IC50 (μM) |

|---|---|

| This compound | 575.3 |

| Noscapine | 215.5 |

| This compound-Tryptophan | 54.5 |

| Noscapine-Tryptophan | 16.3 |

| Noscapine-Phenylalanine | 11.2 |

This data indicates that while this compound has some anticancer activity, its derivatives, particularly those conjugated with amino acids like tryptophan and phenylalanine, show significantly enhanced potency .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Flow cytometry assays demonstrated that this compound derivatives, especially those conjugated with amino acids, significantly enhance apoptotic activity in cancer cells compared to this compound alone . This suggests that structural modifications can improve the compound's efficacy.

- Tubulin Interaction : Molecular docking studies have indicated that this compound and its derivatives may interact with tubulin, a key component in cellular division. This interaction is crucial for their antimitotic effects observed in cancer cell lines .

Pharmacological Applications

Beyond its anticancer properties, this compound has been explored for various pharmacological applications:

- Hemostatic Agent : this compound hydrochloride is utilized in clinical settings to promote hemostasis during surgical procedures due to its ability to enhance blood coagulation .

- Potential Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, although further research is needed to elucidate these effects fully .

Case Studies

- Breast Cancer Model : In a murine model of 4T1 mammary carcinoma, this compound derivatives showed promising results in inhibiting tumor growth without significant adverse effects. The study highlighted the superior efficacy of the noscapine-tryptophan conjugate over both noscapine and this compound alone .

- Comparative Efficacy Study : A comparative study involving various alkaloids from the opium poppy demonstrated that this compound's biological activity could be enhanced through chemical modifications, leading to more potent analogs with improved therapeutic profiles .

常见问题

Q. What are the established methods for synthesizing cotarnine, and how do reaction conditions influence yield?

this compound is primarily synthesized via the oxidation of narcotine (C22H23NO7) using dilute nitric acid. Key steps include:

- Reagent control : Maintain nitric acid concentration below 20% to avoid over-oxidation .

- Temperature : Optimal yields (60–70%) occur at 60–80°C; higher temperatures degrade intermediates .

- Purification : Recrystallization from benzene or ethanol removes impurities, yielding pure this compound (m.p. 132–133°C) .

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Nitric Acid (%) | 10–20% | Critical |

| Reaction Temp (°C) | 60–80 | High |

| Solvent (Recryst.) | Benzene | Purity >95% |

Q. How is this compound structurally characterized, and what spectroscopic techniques validate its identity?

this compound (C12H15NO4) is characterized using:

- UV-Vis Spectroscopy : Absorbance at 280 nm (λmax) confirms aromaticity .

- Elemental Analysis : Matches theoretical composition (C: 60.75%, H: 6.37%, N: 5.90%) .

- X-ray Crystallography : Resolves the 1,3-dioxolo[4,5-g]isoquinoline backbone .

Common pitfalls : Misinterpretation of methylenedioxy (OCH2O) signals in <sup>1</sup>H-NMR; use deuterated DMSO for clarity .

Q. What are the primary degradation products of this compound under oxidative conditions?

this compound degrades into:

- Cotarnic Acid (C8H6O7): Formed via potassium permanganate oxidation; confirmed by anhydride formation (m.p. 161–162°C) .

- Hydrothis compound (C12H15O3N): A reductive product (Na/alcohol) with a saturated pyrrolidine ring .

Analytical Tip : Monitor degradation via HPLC-MS with a C18 column (retention time: 8.2 min for this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed structural models of this compound?

Discrepancies between Roser’s bicyclic formula and Decker’s ammonium base model are addressed by:

- Tautomerism Studies : Use <sup>13</sup>C-NMR to detect equilibrium between neutral and ionic forms in polar solvents .

- X-ray Diffraction : Compare crystal structures of this compound chloride (CAS 10018-19-6) and hydrochloride (CAS 36647-02-6) to validate bonding patterns .

- Reactivity Analysis : Oxidation to hemipinic acid (C10H10O5) confirms the methylenedioxy group’s position .

Q. What experimental designs are optimal for studying this compound’s stability in aqueous systems?

- Photodegradation Assays : Exclude UV light (λ > 300 nm) to avoid radical-mediated breakdown; use amber glassware .

- pH-Dependent Stability : this compound decomposes at pH > 8 due to hydroxide attack on the lactone ring. Buffer solutions (pH 4–6) enhance stability .

- Kinetic Modeling : Apply first-order kinetics (k = 0.015 h<sup>−1</sup> at 25°C) to predict shelf-life .

Q. How do computational methods aid in predicting this compound’s reactivity with biomolecules?

- Docking Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .

- DFT Calculations : Analyze electron density maps to identify nucleophilic sites (e.g., N-methyl group) prone to acetylation .

- MD Simulations : Track solvation effects in lipid bilayers to assess blood-brain barrier permeability .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-response in pharmacological studies?

- ANOVA with Tukey’s HSD : Compare IC50 values across cell lines (e.g., HepG2 vs. HEK293) .

- Non-linear Regression : Fit Hill slopes to assess cooperative binding in receptor assays .

- PCA : Reduce dimensionality in metabolomics datasets to isolate this compound-derived biomarkers .

Q. How should researchers address ethical and regulatory constraints in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。